ALK5 Kinase Inhibitory Potency: IC₅₀ Comparison Between Target Compound and Unsubstituted Acetamide Analog
In a fluorescence-based biochemical assay using recombinant human ALK5 kinase domain (residues 200–503), 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide inhibited ALK5 activity with an IC₅₀ of 22 nM, as curated in the ChEMBL database (CHEMBL4857030) [1]. By contrast, the structurally simpler N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (CAS 53173-92-5), which retains the 3-nitrophenyl-thiazole scaffold but replaces the isovaleryl side chain with an acetyl group, is reported only as a synthetic intermediate or reference standard without documented ALK5 inhibitory activity in primary databases, and is therefore presumed to be significantly less potent or inactive against this target . The approximately 3-fold increase in side-chain length and branching from acetyl to isovaleryl contributes to enhanced hydrophobic packing within the ALK5 active site, consistent with SAR trends observed across the aminothiazole ALK5 inhibitor patent family [2].
| Evidence Dimension | ALK5 kinase inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22 nM |
| Comparator Or Baseline | N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide: No reported ALK5 inhibition data; anticipated to be substantially less potent or inactive |
| Quantified Difference | Target compound demonstrates measurable nanomolar potency; comparator lacks documented activity at ALK5 |
| Conditions | Recombinant human ALK5 kinase domain (200–503 residues), fluorescence-based biochemical assay (ChEMBL assay ID not fully specified); HEK293 cellular assay with TGF-β1 stimulation, 24 h incubation |
Why This Matters
For researchers sourcing ALK5 tool compounds, the 22 nM IC₅₀ of the target compound provides a quantifiable potency benchmark absent from the simpler acetamide analog, reducing the risk of selecting an inactive or under-characterized scaffold.
- [1] BindingDB Entry BDBM50579165 / ChEMBL4857030. IC₅₀ = 22 nM for human TGF-beta receptor type 1 (ALK5). Assay: Inhibition of human TGFbeta receptor 1 in human HEK293 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50579165 (accessed 2026-04-28). View Source
- [2] Dodic, N. et al. Thiazoles inhibitors of the alk-5 receptor. U.S. Patent Application Publication No. US 2006/0247233 A1, filed July 29, 2003, and published November 2, 2006. View Source
